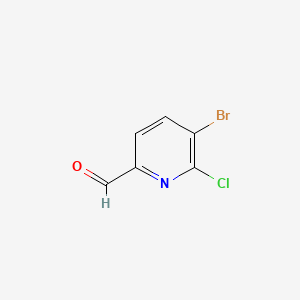

5-Bromo-6-chloropicolinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H3BrClNO It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 5 and 6 of the pyridine ring are substituted with bromine and chlorine atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-Bromo-6-chloropicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-bromo-6-chloropyridin-2-ylmethanol with diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at room temperature. The reaction mixture is stirred for 12 hours, followed by quenching with saturated aqueous sodium bicarbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques. These methods are scalable and can be adapted for large-scale production, ensuring the compound’s availability for research and industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-chloropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products Formed

Oxidation: 5-Bromo-6-chloropicolinic acid.

Reduction: 5-Bromo-6-chloropicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-Bromo-6-chloropicolinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 5-Bromo-6-chloropicolinaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modifying protein function. The bromine and chlorine atoms can also participate in halogen bonding, influencing molecular interactions and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-6-chloropyridine-2-carbaldehyde

- 6-Bromo-5-chloropicolinaldehyde

Uniqueness

5-Bromo-6-chloropicolinaldehyde is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Activité Biologique

5-Bromo-6-chloropicolinaldehyde is a compound of growing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C₆H₄BrClN

- Molecular Weight : 203.46 g/mol

- CAS Number : 54087-03-5

- Solubility : Very soluble in organic solvents; moderate solubility in water.

The compound features a bromine atom and a chlorine atom attached to a pyridine ring, which is known for influencing its biological activity through various mechanisms.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example, certain studies have shown that these compounds can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Enzyme Inhibition

This compound has been identified as an effective inhibitor of specific enzymes, including:

- β-galactosidase : 5-Bromo-6-chloro-3-indoxyl β-D-galactopyranoside is a substrate that produces a colorimetric change when hydrolyzed by β-galactosidase, making it useful in microbiological assays .

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| β-galactosidase | Competitive | |

| Alkaline Phosphatase | Substrate for visualization |

3. Neurological Effects

Recent studies have explored the potential of this compound as a modulator of muscarinic acetylcholine receptors (mAChRs). It has been suggested that compounds derived from this structure may enhance cognitive functions and have antipsychotic properties by acting as agonists at mAChRs . This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and psychiatric disorders like schizophrenia.

Study on Antimicrobial Activity

A study published in Yakugaku Zasshi demonstrated the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated a strong correlation between structural modifications and enhanced antimicrobial properties, suggesting that further optimization could lead to novel therapeutic agents .

Investigation of Neurological Effects

In another study, researchers investigated the effects of muscarinic receptor agonists derived from this compound on cognitive function in animal models. The findings revealed that these compounds could significantly improve memory retention and reduce symptoms associated with cognitive decline .

Propriétés

IUPAC Name |

5-bromo-6-chloropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQCOACMBKSMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856863 |

Source

|

| Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227583-91-6 |

Source

|

| Record name | 5-Bromo-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.